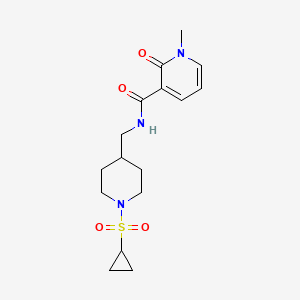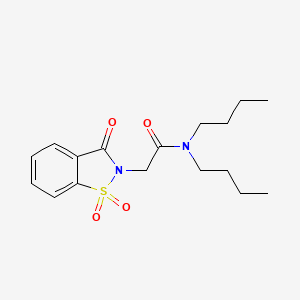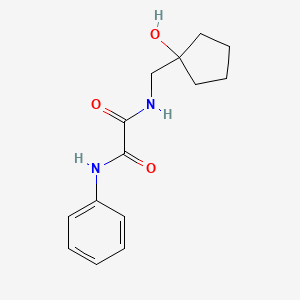
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide, also known as CX-5461, is a small molecule inhibitor that selectively targets ribosomal RNA (rRNA) transcription. This molecule has been shown to have potential therapeutic applications in the treatment of various cancers, including hematological malignancies and solid tumors.
Mecanismo De Acción
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide selectively targets rRNA transcription by binding to a specific DNA sequence in the promoter region of rRNA genes. This binding inhibits the activity of RNA polymerase I, which is responsible for the transcription of rRNA. As a result, the production of ribosomes, which are essential for protein synthesis, is disrupted, leading to cancer cell death.
Biochemical and Physiological Effects:
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide has been shown to have potent anti-cancer activity in preclinical studies. This molecule selectively targets cancer cells while sparing normal cells, leading to minimal side effects. In addition to its anti-cancer activity, N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide has several advantages as a research tool. It is a selective inhibitor of rRNA transcription, which makes it a valuable tool for studying the role of ribosomes in cancer cell growth and survival. However, there are also limitations to its use in lab experiments. The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide is complex and time-consuming, which limits its availability. In addition, the molecule has poor solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide. One area of research is the development of more potent and selective inhibitors of rRNA transcription. Another area of research is the identification of biomarkers that can predict the response to N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide in cancer patients. Finally, the combination of N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active investigation.
Métodos De Síntesis
The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide involves the reaction of 2-aminobenzonitrile and cyclopentanone in the presence of a base catalyst. The resulting intermediate is then reacted with hydroxylamine hydrochloride to form the oxime. The final step involves the reaction of the oxime with a chloroformate derivative to form the oxalamide.
Aplicaciones Científicas De Investigación
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting rRNA transcription, which is essential for cancer cell growth and survival. This molecule has demonstrated efficacy in preclinical studies in various cancer types, including acute myeloid leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(15-10-14(19)8-4-5-9-14)13(18)16-11-6-2-1-3-7-11/h1-3,6-7,19H,4-5,8-10H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHLVEPGBGWLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-hydroxycyclopentyl)methyl)-N2-phenyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

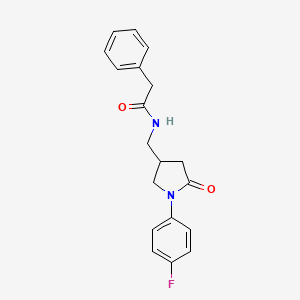
![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-amine hydrochloride](/img/structure/B2574131.png)
![4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide](/img/structure/B2574132.png)
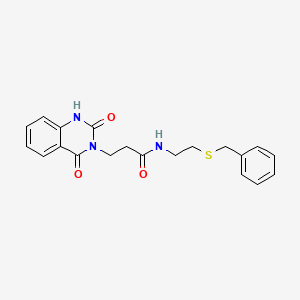
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2574134.png)
![2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol](/img/structure/B2574135.png)
![2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
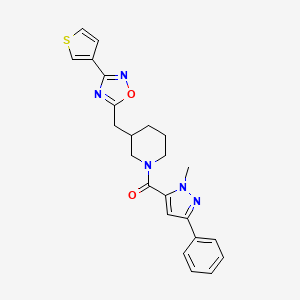

![3-(4-fluorophenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2574139.png)
![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2574140.png)
